molecular formula C19H16N2O5 B5347569 (5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1-methyl-3-phenyl-1,3-diazinane-2,4,6-trione

(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1-methyl-3-phenyl-1,3-diazinane-2,4,6-trione

Cat. No.: B5347569
M. Wt: 352.3 g/mol
InChI Key: KWTFBANJZONJNS-GXDHUFHOSA-N
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Description

(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1-methyl-3-phenyl-1,3-diazinane-2,4,6-trione is a complex organic compound with a unique structure that includes a diazinane ring, a phenyl group, and a methoxyphenyl group

Properties

IUPAC Name

(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1-methyl-3-phenyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5/c1-20-17(23)14(10-12-8-9-15(22)16(11-12)26-2)18(24)21(19(20)25)13-6-4-3-5-7-13/h3-11,22H,1-2H3/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWTFBANJZONJNS-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC(=C(C=C2)O)OC)C(=O)N(C1=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C\C2=CC(=C(C=C2)O)OC)/C(=O)N(C1=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1-methyl-3-phenyl-1,3-diazinane-2,4,6-trione typically involves multiple steps. One common method includes the condensation of 4-hydroxy-3-methoxybenzaldehyde with 1-methyl-3-phenyl-1,3-diazinane-2,4,6-trione under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1-methyl-3-phenyl-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1-methyl-3-phenyl-1,3-diazinane-2,4,6-trione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1-methyl-3-phenyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antioxidant properties may result from its ability to scavenge free radicals and inhibit oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1-methyl-3-phenyl-1,3-diazinane-2,4,6-trione is unique due to its specific structure, which imparts distinct chemical and biological properties

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